molecular formula C11H13ClO2 B3011492 2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane CAS No. 790263-37-5

2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane

Cat. No.: B3011492
CAS No.: 790263-37-5
M. Wt: 212.67
InChI Key: JGGQRANUJHVHLH-UHFFFAOYSA-N
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Description

2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane is an epoxide (oxirane) derivative with a molecular formula of C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol . Its IUPAC name is (2S)-2-{[(1S)-1-(4-chlorophenyl)ethoxy]methyl}oxirane, indicating stereochemistry at both the oxirane ring and the ethoxy-substituted chiral center. The compound features a 4-chlorophenyl group attached via an ethoxy-methyl linkage to the oxirane ring, contributing to its distinct electronic and steric properties. Key identifiers include the SMILES string CC(OCC1CO1)c2ccc(Cl)cc2 and InChIKey JGGQRANUJHVHLH-GZMMTYOYSA-N .

The compound is synthesized through epoxidation or nucleophilic substitution reactions, as evidenced by its commercial availability (95% purity, CAS 790263-37-5) .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)ethoxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(13-6-11-7-14-11)9-2-4-10(12)5-3-9/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGQRANUJHVHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane typically involves the reaction of 1-(4-chlorophenyl)ethanol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the formation of the oxirane ring.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce diols .

Scientific Research Applications

2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane involves its interaction with molecular targets such as enzymes and proteins. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or modify protein function, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxirane Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane and related compounds:

Compound Name Substituents on Oxirane Ring Key Functional Groups Molecular Formula Applications/Properties References
This compound 1-(4-Chlorophenyl)ethoxy-methyl Epoxide, chloroarene, ether C₁₁H₁₃ClO₂ Agrochemical/pharmaceutical intermediate
2-(4-Ethyl-3-methoxybenzyl)oxirane 4-Ethyl-3-methoxybenzyl Epoxide, methoxy, alkyl C₁₂H₁₆O₂ Floral/fresh odorant
2-((4-(Benzyloxy)-3-phenethoxyphenoxy)methyl)oxirane Benzyloxy-phenethoxy-phenoxy-methyl Epoxide, aryl ether, benzyl C₂₉H₂₈O₅ Synthetic intermediate for β-adrenoceptor agonists
2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane 2-(4-Chlorophenyl)ethyl, tert-butyl Epoxide, chloroarene, branched alkyl C₁₄H₁₉ClO Agricultural intermediate (pesticides)
2-(Imidazol-1-yl-methyl)-2-phenyl-3-(4-chlorophenyl)oxirane Imidazole, phenyl, 4-chlorophenyl Epoxide, heterocyclic, chloroarene C₁₈H₁₆ClN₂O Antifungal agent

Key Observations :

  • Chlorophenyl Groups : The presence of a 4-chlorophenyl group (as in the target compound and ) enhances lipophilicity and bioactivity, making these compounds relevant in agrochemicals and pharmaceuticals.
  • Ether Linkages: Compounds with ethoxy or phenoxy linkages (e.g., ) exhibit improved solubility and reactivity in nucleophilic ring-opening reactions.
  • Stereochemistry: The (S,S)-configuration in the target compound may influence its metabolic stability and receptor binding compared to non-chiral analogs .

Biological Activity

2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane, also known as a chlorinated oxirane compound, exhibits significant biological activity through its interactions with various molecular targets. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 1-(4-chlorophenyl)ethanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The synthesis process is optimized in industrial settings to ensure high yield and purity, followed by purification techniques like distillation or recrystallization.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. The oxirane ring can undergo nucleophilic attack, forming covalent bonds with target molecules. This interaction can lead to:

  • Enzyme Inhibition: The compound can inhibit various enzymes, affecting metabolic pathways.
  • Protein Modification: It may modify protein functions, which can alter cellular processes and signaling pathways.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activities. For instance, studies on related oxiranes have shown their ability to scavenge free radicals and inhibit lipid peroxidation, which is critical in preventing oxidative stress-related diseases .

Anticancer Activity

In vitro studies demonstrate that chlorinated oxiranes can exhibit cytotoxic effects against various cancer cell lines, including colon (Caco2), liver (HepG2), and breast (MCF-7) cancers. The mechanism involves inducing apoptosis and inhibiting cell proliferation through enzyme modulation .

Enzyme Interaction Studies

The compound has been studied for its ability to inhibit pancreatic lipase, which plays a crucial role in lipid metabolism. Inhibition percentages have been reported at significant levels, indicating potential therapeutic applications for obesity management and metabolic disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameChlorine SubstituentBiological Activity
This compoundYesEnzyme inhibition, antioxidant activity
2-{[1-(4-Bromophenyl)ethoxy]methyl}oxiraneBromineSimilar enzyme inhibition but varied potency
2-{[1-(4-Fluorophenyl)ethoxy]methyl}oxiraneFluorineReduced reactivity compared to chlorine

The presence of the chlorine atom enhances the reactivity and interaction profile of the compound, making it particularly useful in specific research applications.

Study on Antioxidant Activity

A study investigated the antioxidant properties of related oxiranes using DPPH radical scavenging assays. The results indicated that these compounds significantly inhibited free radicals, demonstrating their potential as therapeutic agents against oxidative stress-related conditions.

Study on Cancer Cell Lines

In another study focusing on the cytotoxic effects against cancer cell lines, this compound showed promising results with an IC50 value indicating effective inhibition of cell growth at relatively low concentrations.

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